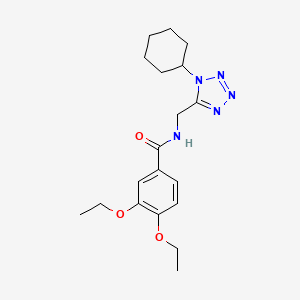![molecular formula C14H14N2S B2901624 [(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine CAS No. 946743-97-1](/img/structure/B2901624.png)
[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine” is a compound with the IUPAC name N-(1H-indol-5-ylmethyl)(2-thienyl)methanamine . It has a molecular weight of 242.34 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2S/c1-2-13(17-7-1)10-15-9-11-3-4-14-12(8-11)5-6-16-14/h1-8,15-16H,9-10H2 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.34 . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activity . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced activity against a broad range of RNA and DNA viruses.
Anti-inflammatory Properties
Indole compounds have demonstrated anti-inflammatory effects. This is particularly relevant in the development of new therapeutic agents for diseases characterized by inflammation. The indole nucleus’s ability to bind with high affinity to multiple receptors makes it a valuable pharmacophore for screening different pharmacological activities .
Anticancer Potential
The indole moiety is a common feature in many synthetic drug molecules with anticancer properties. Indole derivatives can induce cell apoptosis, arrest cells in specific phases of the cell cycle, and inhibit key processes such as tubulin polymerization, which is a consistent mechanism with known anticancer agents .
Antimicrobial Effects
Indole derivatives are known for their antimicrobial activity. The modification of the indole structure has led to the creation of compounds with potent antibacterial and antifungal properties, which could be crucial in the fight against resistant strains of microorganisms .
Antidiabetic Activity
The indole scaffold has been found in compounds with antidiabetic effects. These compounds can play a role in the management of diabetes by influencing various biological pathways associated with the disease .
Neuroprotective Actions
Indole derivatives have shown promise in neuroprotection , which is vital for the treatment of neurodegenerative diseases. The indole nucleus can interact with brain receptors and influence neurotransmitter systems, offering potential benefits for cognitive and neurological health .
Safety and Hazards
properties
IUPAC Name |
1-(1H-indol-5-yl)-N-(thiophen-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-2-13(17-7-1)10-15-9-11-3-4-14-12(8-11)5-6-16-14/h1-8,15-16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIHOVXTFCJPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2901541.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2901542.png)
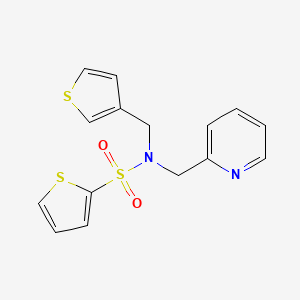

![N-(3-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2901547.png)
![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2901548.png)

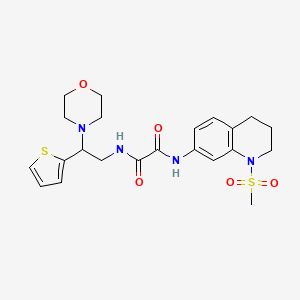

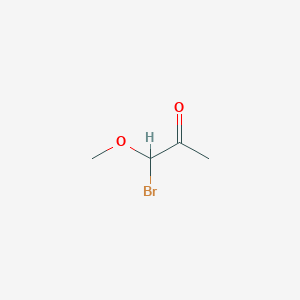
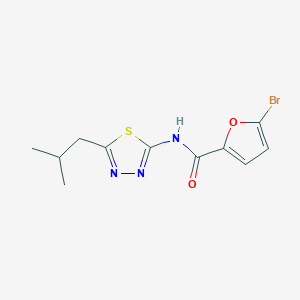
![tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid](/img/structure/B2901557.png)

